molecular formula C11H15BrN2O B1400033 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine CAS No. 1162697-10-0

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Cat. No.: B1400033
CAS No.: 1162697-10-0
M. Wt: 271.15 g/mol
InChI Key: IMTAQHHPHIJGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine is a novel benzenediamine derivative intended for research and development purposes. This compound features a bromo substituent and a tetrahydropyran (oxan-4-yl) group attached to a 1,2-diaminobenzene core, a structural motif seen in various pharmacologically active intermediates. Similar bromo-substituted benzene-1,2-diamines are recognized as valuable building blocks in medicinal chemistry and organic synthesis. They are frequently employed in the construction of nitrogen-containing heterocycles, such as benzimidazoles and related fused ring systems, which are cores present in many compounds with documented biological activity . This reagent is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

4-bromo-2-N-(oxan-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTAQHHPHIJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

  • Bromination of benzene-1,2-diamine
    Controlled bromination at the 5-position is achieved using mild brominating agents under low temperature to avoid polybromination or substitution at undesired positions.

  • Protection of amino groups (optional)
    To ensure selectivity, amino groups may be protected (e.g., as acetamides or carbamates) before bromination, then deprotected afterward.

  • N-Substitution with oxan-4-yl group
    The amino group at position 1 is reacted with an oxan-4-yl-containing electrophile, such as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, in the presence of a base like cesium carbonate in acetonitrile, enabling nucleophilic substitution to form the N-(oxan-4-yl) derivative.

  • Reduction or deprotection
    If protective groups were used, they are removed under appropriate conditions to yield the free diamine.

Detailed Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield Notes
1 Bromination of benzene-1,2-diamine Bromine or NBS, solvent (e.g., acetic acid), 0-5°C Moderate to high Controlled to avoid overbromination
2 Protection of amino groups (if applied) Acetic anhydride or carbonyldiimidazole, room temp High Enhances regioselectivity
3 N-substitution with oxan-4-yl group 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, cesium carbonate, acetonitrile, 0°C to room temp, 1-2 h 60-80% Base-promoted nucleophilic substitution
4 Deprotection (if applied) Acidic or basic hydrolysis Quantitative Restores free amino groups

Research Findings and Optimization Notes

  • Selectivity : Bromination must be carefully controlled to target the 5-position on the benzene ring. Use of protecting groups on amino substituents can improve regioselectivity and yield.
  • Oxan-4-yl substitution : The use of cesium carbonate as a base in acetonitrile facilitates efficient substitution with oxan-4-yl halides, as demonstrated in related compounds.
  • Purification : Final compounds are typically purified by preparative liquid chromatography to achieve high purity.
  • Yield and Scalability : Yields for the N-substitution step range from 60-80%, with room for optimization by varying solvent, temperature, and reaction time. The overall process is amenable to scale-up with appropriate control of reaction parameters.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Benzene-1,2-diamine or protected derivatives
Brominating Agent Bromine, NBS
Solvent for Bromination Acetic acid, dichloromethane
Temperature for Bromination 0-5°C
Base for N-substitution Cesium carbonate
Solvent for N-substitution Acetonitrile
Temperature for N-substitution 0°C to room temperature
Reaction Time for N-substitution 1-2 hours
Purification Method Preparative LC or recrystallization
Typical Yield 60-80% for N-substitution step

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and molecular properties between 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (5), Oxan-4-yl (N1) C11H15BrN2O 283.16 g/mol Potential intermediate for drug discovery -
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine Br (4), Cyclohexyl (N1), Propoxy (5) C15H23BrN2O 351.27 g/mol Higher lipophilicity due to cyclohexyl and propoxy groups
5-Bromo-3-fluorobenzene-1,2-diamine Br (5), F (3) C6H6BrFN2 205.03 g/mol Enhanced electronic effects for electrophilic substitution
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Br (4), CF3 (5) C7H6BrF3N2 255.04 g/mol Increased metabolic stability from CF3 group
5-Bromo-N1-isopropylbenzene-1,2-diamine Br (5), Isopropyl (N1) C9H13BrN2 229.12 g/mol Compact alkyl chain improves solubility

Key Observations :

  • Lipophilicity : Cyclohexyl and propoxy substituents (as in ) significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Fluorine and trifluoromethyl groups () introduce strong electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.

Crystallographic and Analytical Data

Crystal structures of benzene-1,2-diamine derivatives are often resolved using SHELXL or OLEX2 . For example, salts of benzene-1,2-diaminium cations demonstrate diverse hydrogen-bonding networks influenced by substituents .

Biological Activity

5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a bromine atom at the 5-position of a benzene ring, which is substituted with an oxan-4-yl group and two amine functionalities. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in cells. These interactions can lead to modulation of enzyme activities, receptor binding, and alterations in signaling pathways. The specific mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer ActivityInhibits growth of cancer cell lines (IC50 values reported)
Antimicrobial ActivityExhibits antibacterial properties against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of dihydrofolate reductase (DHFR)

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 1.9 µg/mL to 3.23 µg/mL compared to doxorubicin, a standard chemotherapy agent. This suggests that the compound could be a promising candidate for further development as an anticancer drug.

Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound demonstrated effectiveness against several strains of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) indicated that it could serve as a lead compound for developing new antibacterial agents.

Q & A

Q. How to reconcile discrepancies in reported catalytic efficiencies?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using identical reagents (e.g., same batch of Pd/C catalyst) .
  • Error Analysis : Calculate confidence intervals for turnover numbers (TONs) and assess outlier removal criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.